(R)-2-Benzylpiperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-benzylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-7,12-13H,4-5,8-10H2/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXCORRITGNIHP-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203452-46-4 | |
| Record name | 2-Benzylpiperidine, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGN6TR76QF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance of Chiral Piperidine Scaffolds in Contemporary Chemical Science
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. thieme-connect.comresearchgate.netbohrium.com The introduction of chirality to this scaffold imbues it with a new level of sophistication, allowing for precise three-dimensional arrangements that can significantly influence a molecule's biological activity.
Chiral piperidine scaffolds are instrumental in drug design for several key reasons:
Modulation of Physicochemical Properties: The introduction of a chiral center can alter a molecule's solubility, lipophilicity, and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netresearchgate.net
Enhanced Biological Activity and Selectivity: The specific spatial orientation of substituents on a chiral piperidine ring can lead to a more precise fit with biological targets like enzymes and receptors, enhancing potency and selectivity for the intended target. thieme-connect.comresearchgate.net
Improved Pharmacokinetic Properties: Chirality can influence how a drug is metabolized and eliminated from the body, potentially leading to a more favorable pharmacokinetic profile. researchgate.netresearchgate.net
Reduced hERG Toxicity: The human ether-à-go-go-related gene (hERG) channel is a critical consideration in drug safety due to its role in cardiac function. The incorporation of chiral piperidine scaffolds has been shown to sometimes reduce a compound's potential for hERG-related cardiotoxicity. thieme-connect.comresearchgate.net
The synthesis of these chiral scaffolds can be more complex and costly than their achiral counterparts; however, the potential for developing safer and more effective drugs often justifies the increased effort. researchgate.net
The Unique Role of R Configuration in Biologically Active Molecules
Chirality is a fundamental property of many biological molecules, including amino acids and sugars. Consequently, the stereochemistry of a drug molecule plays a pivotal role in its interaction with biological systems. juniperpublishers.comnih.gov The two enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. juniperpublishers.comnih.gov The Cahn-Ingold-Prelog (CIP) system is used to assign the absolute configuration of a chiral center as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left). nih.govlibretexts.org
The specific (R)- or (S)-configuration determines how a molecule interacts with its biological target. One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to undesirable side effects. nih.gov For instance, the (R)-enantiomer of thalidomide (B1683933) was believed to have the intended sedative effects, while the (S)-enantiomer was tragically linked to birth defects. libretexts.org This stark example underscores the critical importance of stereochemistry in drug development.
In many cases, a single-enantiomer drug offers a better therapeutic option than a racemic mixture (a 1:1 mixture of both enantiomers). nih.gov The development of stereoselective syntheses to produce enantiomerically pure compounds like (R)-2-Benzylpiperidine is therefore a major focus in modern medicinal chemistry. rsc.org
Overview of Academic Research Trajectories for R 2 Benzylpiperidine
Established Stereospecific and Enantioselective Synthesis Routes
The creation of single-enantiomer piperidine (B6355638) compounds relies on established stereospecific and enantioselective synthesis routes. These methods are designed to control the three-dimensional arrangement of atoms, which is crucial for the biological activity of the final molecule.
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis is a cornerstone for the efficient synthesis of enantiopure chiral molecules like this compound. nih.govfrontiersin.org This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the desired enantiomer in high yield and purity. nih.gov Transition metals, in combination with chiral ligands, are frequently employed to facilitate a variety of chemical transformations with precise stereocontrol. frontiersin.org
One notable strategy involves the asymmetric hydrogenation of pyridinium (B92312) salts. For instance, iridium(I) catalysts bearing P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com This method proceeds through an outer-sphere dissociative mechanism, where the stereochemistry is determined by the selective protonation of an enamine intermediate. mdpi.com Another approach is the double reduction of pyridine (B92270) derivatives. For example, the asymmetric synthesis of an aminofluoropiperidine, a precursor for a CGRP receptor antagonist, was achieved through a two-step reduction process. nih.gov The initial reduction was performed with sodium borohydride, followed by a key asymmetric hydrogenation step using a catalytic ruthenium(II) complex. nih.gov
The following table summarizes selected asymmetric catalytic methods for piperidine synthesis:
| Catalyst System | Substrate Type | Key Transformation | Product Type | Ref. |
| Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | Asymmetric Hydrogenation | Chiral Piperidines | mdpi.com |
| Ruthenium(II) Complex | Pyridine Derivatives | Double Asymmetric Hydrogenation | Chiral Piperidines | nih.gov |
| Rhodium(I) with Ferrocene Ligand | Pyridine Derivatives | Asymmetric Hydrogenation | Chiral Piperidines | mdpi.com |
| Ir−BDPP | Valerolactam derivative | Asymmetric Hydrogenation | (S)-3-(4-fluorobenzyl)piperidine | acs.org |
Chiral Resolution Techniques for Enantiomeric Purity
The most common approach to chiral resolution involves the formation of diastereomeric salts. wikipedia.org A racemic mixture of a base, such as 2-benzylpiperidine, is treated with a chiral resolving agent, which is typically a chiral acid like tartaric acid or its derivatives. wikipedia.orggoogle.com The resulting diastereomeric salts often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer can be recovered by removing the resolving agent. wikipedia.org
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for enantiomeric separation. researchgate.netnih.gov This method allows for the analytical and preparative separation of enantiomers based on their differential interactions with the chiral selector immobilized on the column. nih.gov For instance, chiral selectors derived from polysaccharides like amylose (B160209) and cellulose (B213188) are commonly used. nih.gov
The table below highlights key aspects of chiral resolution techniques:
| Technique | Principle | Common Resolving Agents/CSPs | Application | Ref. |
| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities | Tartaric acid, Di-p-toluoyl-L-tartaric acid | Separation of racemic amines and acids | wikipedia.orggoogle.com |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Polysaccharide-based CSPs (e.g., Chiralpak) | Analytical and preparative separation of enantiomers | researchgate.netnih.gov |
| Spontaneous Resolution | Crystallization of a racemate as a conglomerate of enantiopure crystals | None (inherent property of the compound) | Separation of specific racemic compounds | wikipedia.org |
Biocatalytic Approaches to Chiral Piperidine Derivatives
Biocatalysis has emerged as a powerful and sustainable strategy for the synthesis of chiral piperidine derivatives, offering high enantio- and regioselectivity under mild reaction conditions. nih.govacs.org Enzymes, nature's catalysts, are increasingly being employed to produce enantiopure compounds. nih.gov
A prominent biocatalytic approach involves the use of transaminases (TAs). worktribe.com These enzymes can catalyze the asymmetric synthesis of chiral primary amines from prochiral ketones. worktribe.com For example, a chemo-enzymatic route for the synthesis of key chiral intermediates for a gamma secretase inhibitor utilized a transaminase to convert a substituted tetralone to the corresponding (S)-amine with excellent selectivity. worktribe.com
Enzyme cascades, where multiple enzymes work in sequence in a single pot, offer an efficient way to construct complex molecules. researchgate.netrsc.org A one-pot cascade involving a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) has been used to generate enantiomerically pure piperidines from keto acids or keto aldehydes. researchgate.net Another example is a chemo-enzymatic cascade that combines a 6-HDNO-catalyzed oxidation with an EneIRED-catalyzed reduction to produce a wide range of chiral piperidines. nih.govacs.org This method has been applied to the synthesis of both enantiomers of Preclamol and OSU6162. nih.govacs.org
The following table summarizes selected biocatalytic methods for chiral piperidine synthesis:
| Enzyme(s) | Substrate Type | Key Transformation | Product Type | Ref. |
| Transaminase (TA) | Prochiral ketones | Asymmetric amination | Chiral primary amines | worktribe.com |
| CAR, ω-TA, IRED | Keto acids/aldehydes | One-pot cascade | Enantiopure piperidines | researchgate.net |
| 6-HDNO, EneIRED | N-substituted tetrahydropyridines | Chemo-enzymatic cascade | Stereo-defined piperidines | nih.govacs.org |
| Galactose oxidase (GOase), IRED | Amino alcohols | Multi-enzymatic cascade | Semi-protected 3-aminopiperidines | rsc.org |
Strategic Alkylation and Reductive Amination for Piperidine Functionalization
Strategic alkylation and reductive amination are fundamental transformations for the functionalization and synthesis of the piperidine core. whiterose.ac.ukresearchgate.net Reductive amination, the reaction of an amine with a carbonyl compound followed by reduction, is a widely used method for forming C-N bonds. nih.gov
One approach to synthesizing substituted piperidines involves the intramolecular reductive amination of dicarbonyl compounds derived from carbohydrates. researchgate.net This strategy has been employed to create polyhydroxylated piperidine iminosugars. researchgate.net Another powerful method is the "borrowing hydrogen" or "hydrogen autotransfer" catalysis. This process, often catalyzed by iridium(III) complexes, involves the temporary oxidation of an alcohol to an aldehyde, which then undergoes condensation with an amine, followed by reduction of the resulting imine. nih.gov This allows for the stereoselective synthesis of substituted piperidines from diols and amines. nih.gov
Reductive functionalization of lactams provides another avenue to functionalized piperidines. For instance, N-benzyl tertiary amides can be reduced and subsequently alkynylated, leading to N-α,α′-branched piperidines with good trans-selectivity. frontiersin.org
The table below outlines different reductive amination and alkylation strategies:
| Method | Catalyst/Reagent | Key Intermediate | Product Feature | Ref. |
| Intramolecular Reductive Amination | Reducing agent | Dicarbonyl carbohydrate derivative | Polyhydroxylated piperidine | researchgate.net |
| Borrowing Hydrogen Catalysis | Iridium(III) complex | Imine | Substituted piperidine | nih.gov |
| Reductive Alkynylation of Lactams | Ir/Cu dual catalysis | Propargylic amine | N-α,α′-branched piperidine | frontiersin.org |
| Intramolecular Reductive Hydroamination | Acid-mediated | Iminium ion | Substituted piperidine | nih.gov |
Advanced Multi-Component Reaction Design for Piperidine Core Diversification
Multi-component reactions (MCRs) are highly efficient processes where three or more starting materials react in a single pot to form a complex product, incorporating most of the atoms from the reactants. researchgate.netsemanticscholar.org This approach is atom-economical and environmentally friendly, making it attractive for the synthesis of diverse piperidine cores. researchgate.net
A common MCR for piperidine synthesis involves the condensation of an aromatic aldehyde, an amine, and a β-ketoester. semanticscholar.org Various catalysts, such as sodium lauryl sulfate (B86663) (SLS), tetrabutylammonium (B224687) tribromide (TBATB), and L-proline, have been employed to promote this reaction. researchgate.netsemanticscholar.org The mechanism typically involves the formation of an enamine and an imine, which then undergo a Mannich-type reaction followed by intramolecular cyclization. semanticscholar.org
Inspired by biosynthesis, a three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org This reaction utilizes a 1,3-bis-trimethylsilylenol ether as a dienolate, which reacts with an aldehyde and a chiral amine to produce a chiral 2,3-dihydropyridinone intermediate. rsc.org This intermediate serves as a versatile building block for the synthesis of various piperidine-based natural products. rsc.org
The following table summarizes selected MCRs for piperidine synthesis:
| Reactants | Catalyst | Key Intermediate | Product Type | Ref. |
| Aromatic aldehyde, amine, β-ketoester | SLS, TBATB, L-proline | Enamine and imine | Highly substituted piperidine | researchgate.netsemanticscholar.org |
| 1,3-bis-trimethylsilylenol ether, aldehyde, chiral amine | Sn(OTf)₂ | Chiral 2,3-dihydropyridinone | Multi-substituted chiral piperidine | rsc.org |
| F-masked sulfonamide allene, alkene, TMSCN | Copper(I) complex | Radical intermediate | C3/C5-substituted tetrahydropyridine | rsc.org |
| Benzofuran, primary amine, formaldehyde | Acetic acid | Iminium ion | Benzofuran-fused piperidine | rsc.org |
Transition Metal-Catalyzed C-H Activation and Arylation in Benzylpiperidine Synthesis
Transition metal-catalyzed C-H activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of otherwise unreactive C-H bonds. hilarispublisher.commdpi.com This strategy is atom-economical and avoids the need for pre-functionalized starting materials. rsc.org
The mechanism of C-H activation often involves the coordination of a transition metal, such as palladium, rhodium, or ruthenium, to a directing group on the substrate. youtube.com This brings the metal catalyst in close proximity to the target C-H bond, facilitating its cleavage and the formation of a carbon-metal bond. youtube.com This organometallic intermediate can then react with a coupling partner to form a new C-C or C-X bond. youtube.com
For the synthesis of benzylpiperidines, C-H activation can be used to directly arylate the piperidine ring or to functionalize the benzylic position. For example, transition metal-catalyzed coupling reactions of benzylic derivatives with various nucleophiles are a powerful method for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While still a developing area, asymmetric variants of these reactions using chiral ligands have shown promise for producing chiral benzylic derivatives. researchgate.net
The table below provides an overview of C-H activation concepts relevant to benzylpiperidine synthesis:
| Catalyst Type | Mechanism Type | Key Feature | Application | Ref. |
| Palladium, Rhodium, Ruthenium | Inner-sphere (with directing group) | Site-selectivity | Arylation, Alkylation | youtube.com |
| Transition Metals | Outer-sphere | Reactivity based on bond strength/sterics | Functionalization of reactive C-H bonds | youtube.com |
| Rhodium(III)/Copper(II) | C-H activation/annulation | Cascade reaction | Construction of fused heterocycles | mdpi.com |
| Palladium | Dearomative C(sp³)-H bond activation | Carbene migratory insertion | Functionalization of benzylic C-H bonds | researchgate.net |
Computational Approaches to Conformational Preferences and Energy Landscapes
Computational chemistry provides powerful tools for investigating the conformational preferences and energy landscapes of flexible molecules like this compound derivatives. Through methods such as Density Functional Theory (DFT), researchers can calculate the relative energies of different conformers and the barriers to their interconversion. acs.orgnih.gov
Studies on 2-substituted piperidines often focus on the energetic balance between two primary chair conformations: one with the substituent in an axial position and the other with it in an equatorial position. For a simple N-H or N-alkyl piperidine, such as 1,2-dimethylpiperidine, the equatorial conformer is generally more stable. For instance, calculations at the M06-2X/6-311G(d,p) level of theory show the equatorial 2-methyl conformer is favored by 1.8 kcal/mol over the axial one. acs.orgnih.gov
However, the introduction of substituents on the piperidine nitrogen that have sp² character, such as a phenyl or an acyl group, dramatically alters this preference. researchgate.net This change is attributed to a phenomenon known as pseudoallylic strain (or A¹,³ strain), which arises from the steric repulsion between the 2-substituent and the N-substituent due to the partial double-bond character of the amide or aniline (B41778) C-N bond. researchgate.net To alleviate this strain, the 2-substituent is forced into the axial orientation. acs.org
Quantum mechanics (QM) calculations have quantified this effect. For 2-methyl-1-phenylpiperidine, the axial conformer is modestly favored with a Gibbs free energy difference (ΔG) of -1.0 kcal/mol. acs.orgnih.gov This preference becomes much more pronounced in N-acyl derivatives, where the ΔG in favor of the axial orientation can be as high as -3.2 kcal/mol. researchgate.net These computational models agree well with statistical analyses of structures found in the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB). acs.orgresearchgate.net
Besides the dominant chair conformations, computational studies also investigate less stable forms like the twist-boat conformation. For N-acylpiperidines, the twist-boat conformation is calculated to be about 1.5 kcal/mol less favorable than the axial-chair conformer. acs.orgresearchgate.net
| Compound | Computational Method | ΔG (Axial - Equatorial) (kcal/mol) | Favored Conformer (C2-Substituent) | Reference |
| 1,2-Dimethylpiperidine | M06-2X/6-311G(d,p) | +1.8 | Equatorial | acs.org, nih.gov |
| 2-Methyl-1-phenylpiperidine | M06-2X/6-311G(d,p) | -1.0 | Axial | acs.org, nih.gov |
| N,2-Dimethylpiperidine-1-carboxamide | M06-2X/6-311G(d,p) | -3.2 | Axial | researchgate.net |
| 1-(2-Methyl-1-piperidyl)ethanone | M06-2X/6-311G(d,p) | -3.2 | Axial | researchgate.net |
Spectroscopic Techniques (e.g., NMR) for Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure and conformation of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR spectra provide a wealth of information about the orientation of substituents on the piperidine ring.
The distinction between axial and equatorial protons and substituents can often be made by analyzing chemical shifts and spin-spin coupling constants (J-values). Generally, axial protons on a piperidine ring resonate at a higher field (lower ppm) than their equatorial counterparts. The magnitude of the coupling constants between adjacent protons is also highly dependent on the dihedral angle between them, which is a direct consequence of the ring's conformation.
More advanced, multi-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for conformational analysis. uzh.ch The NOE is observed between protons that are close in space, regardless of whether they are connected through bonds. uzh.ch For a 2-substituted piperidine, strong NOE cross-peaks between the C2-substituent and the axial protons at C4 and C6 would provide definitive evidence for an equatorial orientation of the substituent. Conversely, NOEs to the axial proton at C3 and the equatorial proton at C6 would indicate an axial substituent.
In studies of complex N-benzyl-r-2,c-6-diphenylpiperidines, NMR spectral data have been used to determine the preferred conformation, with some derivatives adopting boat or alternate chair conformations. researchgate.net The synthesis and characterization of various N-benzylpiperidine derivatives routinely employ ¹H and ¹³C NMR to confirm their structures. researchgate.net
X-ray Crystallography in Determining Solid-State Conformations
While NMR reveals conformational preferences in solution, X-ray crystallography provides an unambiguous determination of a molecule's structure in the solid state. nih.gov This technique has been crucial in validating the conformational preferences of this compound derivatives predicted by computational models.
Analysis of crystal structures deposited in the Cambridge Structural Database (CSD) confirms the general conformational rules. For N-acylpiperidines with a 2-substituent, a vast majority adopt a chair conformation with the substituent in the axial position. acs.org However, a notable percentage (around 12-23%) are found in a twist-boat conformation, suggesting this less stable form can be stabilized by crystal packing forces or interactions within a protein binding site. acs.orgnih.gov In contrast, for N-phenylpiperidines, while an axial preference is still observed, a significant number of structures show the 2-substituent in an equatorial orientation. acs.org
Specific studies on newly synthesized N-benzylpiperidine derivatives have utilized single-crystal X-ray diffraction to elucidate their precise three-dimensional structures. For example, the structures of thiourea (B124793) derivatives of 4-amino-N-benzylpiperidine were confirmed to adopt specific trans-cis configurations stabilized by intramolecular hydrogen bonds. researchgate.net In another case, X-ray crystallographic studies of N-benzyl piperidinol inhibitors bound to the USP7 protein revealed a novel binding pose, highlighting the importance of empirical structural data. nih.gov These solid-state data provide essential benchmarks for understanding the intrinsic conformational tendencies of these molecules.
Influence of Substituents on the Piperidine Ring Conformation and Stereoisomerism
The conformational equilibrium of the piperidine ring is highly sensitive to the nature of its substituents, particularly those on the nitrogen atom and at the C2 position. The interplay of steric and electronic effects dictates the preferred conformation and can have profound implications for a molecule's biological activity.
N-H and N-Alkyl Derivatives: In simple piperidines, the lone pair on the nitrogen is sterically small, and the N-H bond can exist in either an axial or equatorial position, with the equatorial conformer being slightly more stable. wikipedia.org When a 2-substituent like a benzyl (B1604629) group is present, standard steric considerations (1,3-diaxial interactions) would favor the conformer where the large benzyl group is equatorial.
N-Aryl and N-Acyl Derivatives: The situation is reversed when the nitrogen is part of an amide or is attached to an aromatic ring. The conjugation of the nitrogen lone pair with the adjacent π-system increases the sp² character of the nitrogen and introduces planarity. researchgate.net This creates what is known as A¹,³ strain (or pseudoallylic strain), a significant steric clash between the N-substituent and an equatorial C2-substituent. acs.orgrsc.org To relieve this strain, the piperidine ring favors a conformation where the C2-substituent occupies the axial position. acs.orgresearchgate.net This effect is so pronounced in N-acylpiperidines that the axial conformer is strongly preferred, with an energy difference of up to -3.2 kcal/mol. researchgate.net N-Boc protecting groups also induce this preference for an axial 2-substituent. rsc.org
Other Ring Substituents: Additional substituents on the piperidine ring can further influence its conformation. For instance, in N-benzyl-r-2,c-6-diphenylpiperidines, the bulky phenyl groups at C2 and C6 dominate the steric environment, forcing the ring into a specific chair or even a boat conformation. researchgate.net The stereochemical relationship (cis or trans) between substituents also plays a critical role. Epimerization strategies often rely on thermodynamically controlled processes that convert a less stable cis isomer (with one axial and one equatorial group) into a more stable trans isomer where both groups can be equatorial, relieving unfavorable 1,3-diaxial interactions. rsc.org
| N-Substituent | Key Interaction | Preferred C2-Substituent Orientation | Rationale | Reference |
| Hydrogen (-H) | Standard Steric Interactions | Equatorial | Avoids 1,3-diaxial interactions. | wikipedia.org |
| Alkyl (e.g., -CH₃) | Standard Steric Interactions | Equatorial | Avoids 1,3-diaxial interactions. | wikipedia.org, nih.gov |
| Aryl (e.g., -Ph) | A¹,³ Strain / Pseudoallylic Strain | Axial | Relieves steric clash between N-aryl and C2-substituent. | acs.org, researchgate.net |
| Acyl (e.g., -COCH₃) | A¹,³ Strain / Pseudoallylic Strain | Axial (Strongly) | Relieves significant steric clash due to amide planarity. | acs.org, researchgate.net |
| Boc (-CO₂tBu) | A¹,³ Strain / Pseudoallylic Strain | Axial | Relieves steric clash between N-Boc and C2-substituent. | rsc.org |
R 2 Benzylpiperidine As a Chiral Building Block in Complex Molecule Synthesis
Application in the Stereodivergent Synthesis of Natural Products and Alkaloids
The "chiral pool" approach, which utilizes readily available enantiopure compounds from nature like amino acids or terpenes, is a powerful strategy in the total synthesis of complex molecules. buchler-gmbh.com (R)-2-Benzylpiperidine fits within this paradigm, serving as a foundational chiral intermediate for the synthesis of more elaborate structures, particularly piperidine (B6355638) alkaloids. These alkaloids are known for a wide range of biological activities, and their synthesis often requires precise control of stereochemistry. researchgate.netmdpi.com
While direct, extensive documentation on the use of this compound in stereodivergent synthesis—a strategy that allows access to multiple stereoisomers of a product from a single chiral starting material—is specialized, its role as a key structural element in potent bioactive molecules is well-established. For instance, the design of inhibitors for diacylglycerol lipase-α (DAGLα) and α,β-hydrolase domain containing protein 6 (ABHD6) was inspired by the (R)-configured inhibitor (R)-KT109, which features a 2-benzylpiperidine (B184556) moiety. rsc.org This has spurred the enantioselective synthesis of related complex molecules, demonstrating the value of the this compound scaffold in creating stereochemically defined therapeutic agents. rsc.org The synthesis of various 2-substituted piperidine alkaloids often relies on precursors with a defined stereocenter at the C2 position, which can be elaborated into the final natural product, underscoring the potential of this compound in such synthetic endeavors. researchgate.net
Strategic Utility in Constructing Diverse Chiral Chemical Libraries
The construction of chemical libraries containing diverse yet structurally related compounds is a cornerstone of modern drug discovery. These libraries allow for the high-throughput screening of molecules to identify new leads for therapeutic targets. This compound is an attractive starting point for building chiral chemical libraries due to its inherent three-dimensionality and the presence of functional groups amenable to diversification.
Research into inhibitors of enzymes like DAGLα and ABHD6 has led to the systematic construction of small libraries of chiral, disubstituted piperidinylureas. rsc.org Starting from an enantioselective synthesis strategy that yields chiral, enantiopure 2-alkylpiperidines, researchers have been able to generate a panel of related compounds. rsc.org This approach allows for the exploration of structure-activity relationships (SAR) by systematically varying substituents on the piperidine core. For example, a library of chiral piperidinylureas was synthesized to evaluate their inhibitory potential against specific serine hydrolases, demonstrating how the this compound framework can be used to generate a focused collection of diverse chiral molecules. rsc.org The availability of commercial compound libraries from vendors like ChemDiv and Enamine, which include CNS-targeted and diversity-oriented collections, provides a broader context for the types of molecules that can be generated from such chiral scaffolds. stanford.educhemdiv.com
An example of a library synthesis starting from a chiral piperidine core is shown below:
| Precursor Strategy | Target Library | Key Features of Library Members | Application |
| Enantioselective synthesis of chiral, hydroxylated 2-benzylpiperidines | Chiral, disubstituted piperidinylureas | Varied substituents on the piperidine ring and urea (B33335) moiety | Exploration of SAR for DAGLα and ABHD6 inhibition |
| Solid-phase synthesis using immobilized purine (B94841) scaffolds | 2,6,9-substituted purine library | Diversity at three positions of the purine core | Screening for hits against various GPCR targets |
Derivatization Strategies via Targeted Functional Group Transformations
The synthetic versatility of this compound allows for its modification through various targeted functional group transformations. These derivatizations are crucial for fine-tuning the physicochemical and pharmacological properties of the final compounds. Key reaction sites include the secondary amine and the C-H bonds on the benzyl (B1604629) group's aromatic ring.
N-Alkylation: The secondary amine of the piperidine ring is readily alkylated. This transformation is commonly achieved by reacting this compound with alkyl halides (e.g., benzyl chloride) in the presence of a base such as potassium carbonate. echemi.com More advanced "hydrogen borrowing" or "catalytic N-alkylation" methods use alcohols as alkylating agents with transition-metal catalysts (e.g., Rh, Ru, Ir), offering a more atom-economical and environmentally benign approach. whiterose.ac.uk
C-H Activation: Direct functionalization of the C-H bonds on the benzyl group offers a powerful and efficient way to introduce complexity. Palladium(II)-catalyzed ortho-arylation has been successfully applied to N-benzylpiperidines. rsc.orgrsc.org This reaction uses the piperidine nitrogen as a directing group to selectively activate a C-H bond at the ortho position of the benzyl ring, allowing for cross-coupling with arylboronic acid derivatives. This method provides direct access to important biaryl motifs. rsc.orgrsc.org
A summary of a typical C-H activation reaction is provided in the table below:
| Reaction Type | Substrate | Reagents | Key Transformation | Resulting Structure |
| Pd(II)-catalysed C-H Activation | 1-(2-methylbenzyl)piperidine | Arylboronic acid pinacol (B44631) ester, Pd(OAc)₂, Ag₂CO₃, 1,4-benzoquinone | Ortho-arylation of the benzyl ring | Biaryl product with substitution at the ortho-position |
These derivatization strategies enable medicinal chemists to systematically modify the this compound scaffold to optimize ligand-target interactions and improve drug-like properties.
Medicinal Chemistry Research on Benzylpiperidine Derivatives: Molecular Interactions and Target Engagement Excluding Clinical Data
Investigations into Monoamine Transporter Ligand Activity
The benzylpiperidine scaffold is a key pharmacophore in the development of ligands for monoamine transporters. Research has focused on understanding how derivatives of this structure interact with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These transporters are crucial for regulating neurotransmitter levels in the synapse and are important targets for therapeutic agents.
(R)-2-Benzylpiperidine has been investigated for its interaction with the dopamine transporter. It exhibits a binding affinity (Ki) for DAT reported as 6,360 nM. wikipedia.org The functional inhibition (IC50) of DAT by this compound is in the range of 3,780 to 8,800 nM. wikipedia.org These values indicate a significantly lower potency compared to methylphenidate, being 85-fold lower in binding affinity and 38- to 53-fold lower in functional inhibition. wikipedia.org
Derivatives of 2-benzylpiperidine (B184556) have been synthesized to explore structure-activity relationships. For example, α-keto-2-benzylpiperidine and its analogues with 4-methyl, 4-halo, and 3,4-dichloro substitutions have demonstrated much greater potency as dopamine reuptake inhibitors. wikipedia.org Furthermore, modifying the core structure to 4-benzylpiperidine (B145979) and introducing various substituents has been a strategy to enhance DAT affinity and selectivity. acs.orgebi.ac.uk Specifically, analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine have shown that electron-withdrawing groups on the N-benzyl ring can increase DAT affinity. acs.org For instance, compounds with a nitro or fluoro substituent were found to be highly potent and selective for DAT over the serotonin transporter (SERT). acs.org
Table 1: Dopamine Transporter (DAT) Binding and Functional Inhibition of this compound and Related Compounds
| Compound | DAT Ki (nM) | DAT IC50 (nM) |
|---|---|---|
| This compound | 6,360 wikipedia.org | 3,780 - 8,800 wikipedia.org |
| Methylphenidate | ~75 | ~100 - 230 |
| 4-[2-(diphenylmethoxy)ethyl]-1-(4-nitrobenzyl)piperidine | - | 16.4 acs.org |
| 4-[2-(diphenylmethoxy)ethyl]-1-(4-fluorobenzyl)piperidine | - | 17.2 acs.org |
| 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine analogues | High Affinity | - ebi.ac.uk |
Note: Data for methylphenidate is derived from the reported fold difference with this compound. wikipedia.org A dash (-) indicates data was not specified in the provided context.
The interaction of this compound with the norepinephrine transporter (NET) has been characterized, showing a 36% inhibition of binding at a concentration of 10,000 nM. wikipedia.org This suggests a comparatively weaker interaction with NET compared to its effects on DAT, although direct Ki or IC50 values for this compound at NET are not as extensively reported as for DAT.
Research into derivatives has provided more insight into NET modulation. For instance, studies on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines have identified analogues with high affinity for DAT and significant selectivity over NET, with some compounds showing up to 170-fold selectivity for DAT. ebi.ac.uk Conversely, other structural modifications on the benzylpiperidine scaffold have been explored to enhance NET inhibition. biomolther.org For example, in a series of 4-benzylpiperidine carboxamides, compounds with a 2-naphthyl ring demonstrated a higher degree of inhibition on NET compared to those with a 1-naphthyl ring. biomolther.org This highlights the structural nuances that can shift the selectivity profile of benzylpiperidine derivatives between the different monoamine transporters.
Table 2: Norepinephrine Transporter (NET) Interactions of this compound and Derivatives
| Compound | NET Binding Inhibition | NET Ki (nM) |
|---|---|---|
| This compound | 36% at 10,000 nM wikipedia.org | Not reported |
| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidine analogues | - | Selectivity over NET up to 170-fold ebi.ac.uk |
| 4-benzylpiperidine carboxamides (2-naphthyl derivatives) | Enhanced inhibition biomolther.org | Not reported |
A dash (-) indicates data was not specified in the provided context.
This compound demonstrates a relatively low affinity for the serotonin transporter (SERT), with a reported 22% inhibition of binding at a 10,000 nM concentration. wikipedia.org This indicates a much weaker interaction compared to its activity at DAT and NET.
In the broader context of benzylpiperidine derivatives, extensive research has been conducted to modulate SERT affinity. For example, in the development of selective DAT ligands, analogues of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine were designed to have high selectivity against SERT, with some compounds achieving up to 500-fold selectivity for DAT over SERT. acs.orgebi.ac.uk On the other hand, specific structural modifications can enhance SERT activity. In a series of 4-benzylpiperidine carboxamides, compounds featuring a biphenyl (B1667301) group showed greater SERT inhibition than those with a diphenyl group. biomolther.org Furthermore, the length of a linker and the nature of aromatic substituents have been shown to be critical in determining the selectivity of these compounds for SERT. biomolther.org
Table 3: Serotonin Transporter (SERT) Interactions of this compound and Derivatives
| Compound | SERT Binding Inhibition | SERT Ki (nM) |
|---|---|---|
| This compound | 22% at 10,000 nM wikipedia.org | Not reported |
| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogues | - | Selectivity over SERT up to 500-fold ebi.ac.uk |
| 4-benzylpiperidine carboxamides (biphenyl derivatives) | Enhanced inhibition biomolther.org | Not reported |
A dash (-) indicates data was not specified in the provided context.
Norepinephrine Transporter (NET) Modulation
Cholinesterase Enzyme Inhibition Studies
The benzylpiperidine moiety is a recognized pharmacophore for cholinesterase inhibitors, largely due to its presence in the structure of donepezil, a well-known acetylcholinesterase inhibitor. acgpubs.orguj.edu.pl
While specific data for this compound's direct inhibition of acetylcholinesterase (AChE) is not prominently available in the provided context, the broader class of benzylpiperidine derivatives has been extensively studied for this activity. The N-benzylpiperidine fragment is known to interact with the catalytic active site (CAS) of AChE. acgpubs.orgfrontiersin.org
Numerous studies have synthesized and evaluated benzylpiperidine derivatives as AChE inhibitors. For example, benzylpiperidine-derived hydrazones have been shown to be potent AChE inhibitors, with some compounds exhibiting IC50 values comparable to donepezil. researchgate.net In one study, a compound from this class had an IC50 of 0.064 µM against AChE. researchgate.net Another series of N-benzylpiperidine carboxamides also yielded potent AChE inhibitors, with the lead compound showing an IC50 value of 0.03 µM. researchgate.net The placement and nature of substituents on the benzyl (B1604629) group can dramatically affect inhibitory activity. frontiersin.org For instance, a tacrine-donepezil hybrid containing an N-(1-benzylpiperidin-4-yl) side chain demonstrated potent, nanomolar inhibition of AChE. hilarispublisher.com
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Benzylpiperidine Derivatives
| Compound Class/Derivative | AChE IC50 (µM) |
|---|---|
| Benzylpiperidine-derived hydrazone (Compound 8) | 0.064 researchgate.net |
| N-benzylpiperidine carboxamide lead compound | 0.03 researchgate.net |
| Tacrine-donepezil hybrid (Compound 51) | Nanomolar range hilarispublisher.com |
| 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid (6c) | Weak inhibition uj.edu.pl |
Note: Data for this compound itself was not specified.
The inhibitory activity of benzylpiperidine derivatives extends to butyrylcholinesterase (BuChE), an enzyme that also plays a role in acetylcholine (B1216132) regulation. uj.edu.pl Some benzylpiperidine derivatives have been designed as dual inhibitors of both AChE and BuChE, or as selective BuChE inhibitors.
For instance, a series of novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid showed moderate potency for BuChE inhibition, with the 1-(3-chloro)benzylpiperidine amide derivative showing the highest activity in the series. uj.edu.pl In another study, a tacrine-donepezil hybrid molecule was found to be a potent inhibitor of both AChE and BuChE, with nanomolar efficacy against both enzymes. hilarispublisher.com The design of such dual inhibitors is a strategic approach in the development of potential therapeutics for conditions where both enzymes are implicated. bohrium.comtandfonline.com The selectivity for AChE over BuChE can be modulated by the substitution pattern on the benzylpiperidine core. acgpubs.org
Table 5: Butyrylcholinesterase (BuChE) Inhibitory Activity of Benzylpiperidine Derivatives
| Compound Class/Derivative | BuChE Inhibition | BuChE IC50 |
|---|---|---|
| N-benzyl substituted amides of 1H-indole-5-carboxylic acid (e.g., 6c) | Moderate potency, 30.06% at 10 µM for 6c uj.edu.pl | Not specified |
| Tacrine-donepezil hybrid (Compound 51) | Potent, nanomolar inhibition hilarispublisher.com | Not specified |
Note: Data for this compound itself was not specified.
Acetylcholinesterase (AChE) Inhibitory Potency and Selectivity
Sigma Receptor (σR) Ligand Design and Structure-Target Interactions
Sigma receptors (σRs) are unique binding sites in the central nervous system and peripheral organs. They are implicated in various cellular functions and are considered therapeutic targets for neurological disorders and cancer. mdpi.com Benzylpiperidine derivatives have been a significant area of focus in the development of selective sigma receptor ligands. semanticscholar.orgresearchgate.net
Sigma-1 Receptor (σ1R) Affinity and Ligand-Binding Domains
The sigma-1 receptor (σ1R) is a well-characterized intracellular chaperone protein. Many σ1R ligands feature an aryl or hydrophobic ring separated from a basic tertiary amine by a spacer of four to seven atoms. mdpi.com Research on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives has provided valuable insights into the structure-activity relationships (SAR) for σ1R binding.
The unsubstituted compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrates high affinity and selectivity for σ1R, with a Kᵢ value of 3.90 nM for σ1R and 240 nM for σ2R. acs.org Modifications to the phenylacetamide aromatic ring have revealed that substitutions at the 3-position generally lead to higher affinity for both σ1 and σ2 receptors compared to 2- and 4-substituted analogs. acs.org Halogen substitutions tend to increase affinity for σ2 receptors while maintaining similar affinity for σ1 receptors. acs.org Conversely, electron-donating groups like hydroxyl (OH), methoxy (B1213986) (OMe), or amino (NH₂) result in weaker affinity for σ2 receptors but moderate affinity for σ1 receptors. acs.org Notably, the 2-fluoro-substituted analogue exhibits high selectivity for σ1R, with a Kᵢ of 3.56 nM for σ1R and 667 nM for σ2R. acs.org
Further studies have identified 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (compound 1) as a potent σ1R agonist with a Kᵢ value of 3.2 nM, comparable to the reference compound haloperidol. rsc.org Docking studies suggest that the benzylpiperidine moiety of these ligands interacts with a primary binding region of the σ1R. rsc.org It's also been noted that bulky groups like 4-benzylpiperidine can significantly increase affinity towards the σ2R, which has guided efforts to improve σ1R selectivity by using smaller aliphatic amines. nih.gov
Sigma-2 Receptor (σ2R) Engagement and Pharmacological Relevance
The sigma-2 receptor (σ2R), now identified as TMEM97, is also a target of interest for therapeutic development. Studies on 4-benzylpiperidine derivatives have shown that substitution at the 4-position of the piperidine (B6355638) ring can significantly influence σ2R affinity. For instance, introducing a 4-benzyl group resulted in a roughly 10-fold increase in affinity compared to the unsubstituted parent compound. scielo.br Interestingly, moving the benzyl group to the 3-position or 2-position was tolerated, though the 4-substituted derivatives displayed the highest affinity. scielo.br
The length of the N-alkyl chain on 4-benzylpiperidine derivatives also plays a role in σ2R binding. Derivatives with varying N-alkyl chain lengths have been shown to bind with similar high affinity (Kᵢ = 2.8 to 3.3 nM). scielo.brscielo.br This is in contrast to other classes of sigma ligands where chain length can dramatically impact affinity. scielo.br These findings highlight the complex nature of ligand-receptor interactions at the σ2R and suggest that multiple binding modes may be possible. scielo.br
Monoacylglycerol Lipase (B570770) (MAGL) Inhibitor Development and Mechanistic Insights
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.govnih.govacs.org Inhibition of MAGL has shown potential therapeutic benefits for neurodegenerative diseases, inflammation, and cancer. nih.govnih.govacs.orgresearchgate.net A class of benzylpiperidine-based MAGL inhibitors has been synthesized and evaluated, leading to the identification of potent and selective compounds. nih.govresearchgate.net
One notable derivative, compound 13, emerged as a highly potent, reversible, and selective MAGL inhibitor with an IC₅₀ value of 2.0 nM and a Kᵢ value of 1.42 nM. nih.gov This compound demonstrated significant selectivity for MAGL over other components of the endocannabinoid system, including FAAH, CB1, and CB2 receptors. nih.gov Molecular docking and dynamics simulations suggest that the benzylpiperidine moiety fits into the MAGL active site. nih.gov
The development of these inhibitors often starts from examining the structures of other serine hydrolase inhibitors. nih.gov For instance, the 2-(3-(piperidin-4-ylmethyl)phenoxy)-5-(trifluoromethyl)pyridine moiety from the FAAH inhibitor PF-3845 served as a starting point for designing novel benzylpiperidine-based MAGL inhibitors. nih.gov Another lead structure, compound G8, a 1-benzoylpiperidine (B189436) derivative, highlighted the importance of the carbonyl group at position 1 of the piperidine ring, which forms hydrogen bonds with Ala51 and Met123 in the enzyme's active site. mdpi.com
| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) | Notes |
| Compound 13 | MAGL | 2.0 nih.gov | 1.42 nih.gov | Potent, reversible, and selective inhibitor. nih.gov |
| Compound 7 | MAGL | 133.9 acs.org | - | First synthesized benzylpiperidine MAGL inhibitor. acs.org |
| Compound 10c | MAGL | 124.6 acs.org | - | Chlorine substitution on phenolic ring. acs.org |
| Compound 10d | MAGL | 107.2 acs.org | - | Chlorine substitution on phenolic ring. acs.org |
| Compound 10e | MAGL | 109.4 acs.org | - | Bromine substitution on phenolic ring. acs.org |
| Compound G8 | MAGL | - | - | 1-benzoylpiperidine lead structure. mdpi.com |
Research on NMDA Receptor Antagonist Analogues
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity and excitotoxicity. google.com Antagonists of the NMDA receptor, particularly those selective for the GluN2B subunit, are of interest for treating various neurological disorders. researchgate.netebi.ac.uk The 4-benzylpiperidine group is a common structural feature in many ifenprodil-like GluN2B antagonists. nih.gov
A benzylpiperidine analogue with an acetylenic linker, 5-(3-[4-(4-fluorobenzyl)-piperidin-1-yl]-prop-1-ynyl)-1,3-dihydrobenzimidazol-2-one (compound 3), was identified as a potent lead with an IC₅₀ of 3 nM at the NR1A/2B receptor. nih.gov Optimization of this lead focused on modifications around this structural motif. nih.gov
Another study identified N-(2-phenoxyethyl)-4-benzylpiperidine (compound 8) as a novel NMDA receptor antagonist with high selectivity for the NR1/2B subunit combination (IC₅₀ = 0.63 μM). acs.org Further optimization led to compound 10e, 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, which showed a substantial decrease in affinity for α₁ receptors and reduced inhibition of K⁺ channels while maintaining good NR1a/2B potency. acs.org
Antiviral Activity Investigations: Case Study of Influenza Hemagglutinin Fusion Inhibition
The influenza virus hemagglutinin (HA) is a critical protein for viral entry into host cells, making it an attractive target for antiviral drugs. sci-hub.stx-mol.comcsic.es A class of N-benzyl-4,4-disubstituted piperidines has been identified as fusion inhibitors of the influenza A virus, with specific activity against the H1N1 subtype. sci-hub.stx-mol.com
Through the Ugi four-component reaction, a diverse library of piperidine-based analogues was synthesized and evaluated to establish structure-activity relationships. sci-hub.stx-mol.com The most active compound, a 4-fluorobenzyl analogue (compound 2), was found to inhibit the low pH-induced HA-mediated membrane fusion process. sci-hub.st Computational studies suggest a novel binding site for these inhibitors at the bottom of the HA2 stem, near the fusion peptide. sci-hub.stx-mol.com Key interactions are proposed to include a π-stacking interaction between the N-benzylpiperidine moiety and F9 of HA2, another π-stacking interaction with Y119 of HA2, and a salt bridge between the protonated piperidine nitrogen and E120 of HA2. sci-hub.stx-mol.com These findings present the N-benzyl-4,4-disubstituted piperidines as a promising class of influenza virus inhibitors that act as fusion peptide binders. sci-hub.stx-mol.com
Exploration of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. acs.org A high-throughput screening identified a pyrimidine-4-carboxamide (B1289416) (compound 2) as a sub-micromolar inhibitor of NAPE-PLD. acs.org
Structure Activity Relationship Sar Studies of R 2 Benzylpiperidine Derivatives
Correlating Specific Structural Modifications with In Vitro Biological Potency
The biological potency of (R)-2-benzylpiperidine derivatives is highly sensitive to structural modifications on the piperidine (B6355638) ring, the benzyl (B1604629) group, and the nitrogen atom. Research has systematically explored these modifications to enhance inhibitory activity against various enzymes.
For instance, in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, a series of benzylpiperidine derivatives were synthesized and evaluated. The initial compound in the series, compound 7 , showed an encouraging IC₅₀ value of 133.9 nM against MAGL. acs.org Modifications to the phenolic ring of this parent structure led to important SAR insights. The introduction of chlorine atoms at different positions, as seen in compounds 10c (3,5-dichloro) and 10d (2,5-dichloro), resulted in slightly improved or maintained inhibitory activity, with IC₅₀ values of 124.6 nM and 107.2 nM, respectively. acs.org Similarly, the addition of a bromine atom in compound 10e did not significantly alter the potency (IC₅₀ = 109.4 nM). acs.org
Further studies on diacylglycerol lipase β (DAGLβ) inhibitors based on a (2-benzyl)-Pip-heterocyclic urea (B33335) scaffold revealed that the nature of the heterocyclic ring is crucial. A triazole derivative (5 ) showed potent activity against DAGLβ, whereas the corresponding pyrazole (B372694) (8 ) and imidazole (B134444) (9 ) derivatives were found to be largely inactive. nih.gov This highlights the specific electronic and steric requirements of the enzyme's binding pocket.
In the context of acetylcholinesterase (AChE) inhibition, SAR studies on pyridazine (B1198779) derivatives linked to a 1-benzylpiperidine (B1218667) moiety demonstrated that modifications to the core structure significantly impact potency. sci-hub.st Isosteric replacements of the 1-benzylpiperidine group were found to be detrimental to the activity, confirming its importance for enzyme interaction. sci-hub.st For example, 4-benzylpiperidine (B145979) analogues were 10 to 200 times less potent than the corresponding 1-benzylpiperidine derivative. sci-hub.st
The following table summarizes the in vitro potency of selected benzylpiperidine derivatives against their respective targets.
| Compound | Target Enzyme | Modification | IC₅₀ (nM) |
| 7 | MAGL | Parent Benzylpiperidine | 133.9 |
| 10c | MAGL | 3,5-dichloro substitution on phenolic ring | 124.6 |
| 10d | MAGL | 2,5-dichloro substitution on phenolic ring | 107.2 |
| 10e | MAGL | Bromo substitution on phenolic ring | 109.4 |
| 5 | DAGLβ | Triazole-urea derivative | Potent |
| 8 | DAGLβ | Pyrazole-urea derivative | Inactive |
| 9 | DAGLβ | Imidazole-urea derivative | Inactive |
| S5 | MAO-B | 3-Cl on phenyl ring | 203 |
| S16 | MAO-B | 2-CN on phenyl ring | 979 |
This table is interactive. You can sort and filter the data.
Development of Pharmacophore Models for Target Recognition
Pharmacophore modeling is a crucial computational tool for understanding the key molecular features required for a ligand to bind to its biological target. For benzylpiperidine derivatives, pharmacophore models have been developed to explain their binding to various proteins, including sigma receptors and cholinesterases.
A general pharmacophore model for sigma-1 receptor (S1R) ligands suggests the presence of two hydrophobic pockets connected by a central basic core, which is a positive ionizable group. rsc.org The this compound scaffold fits this model well, with the benzyl group occupying one hydrophobic pocket and the piperidine nitrogen serving as the basic center. The distance between these features is critical for potent and selective binding. rsc.org Computational studies on piperidine-based S1R ligands have helped to decipher the binding mode, showing that the basic amino moiety is a key driver for affinity and selectivity. rsc.org
In the context of cholinesterase inhibition, the N-benzylpiperidine moiety, a core feature of the drug Donepezil, is a well-established pharmacophore for binding to the catalytic anionic site (CAS) of AChE. encyclopedia.pub This interaction often involves π-π stacking with tryptophan (Trp84, Trp279) and phenylalanine (Phe330, Phe331) residues within the active site gorge. encyclopedia.pub Molecular modeling of 6-chloro-pyridonepezils, which are hybrids of N-benzylpiperidine and chloropyridine, supports a dual binding mode where the N-benzylpiperidine moiety binds to the CAS, while another part of the molecule interacts with the peripheral anionic site (PAS) of AChE. bohrium.com This dual binding capability is a key strategy in designing potent AChE inhibitors. sci-hub.st
Virtual screening workflows using receptor-based pharmacophore models have also been successfully applied. For instance, a model based on key protein-protein interactions was used to identify new STAT3 dimerization inhibitors, demonstrating the predictive power of these computational approaches in drug discovery. acs.org
Impact of Substituent Position, Stereochemistry, and Electronic Properties on Activity
The biological activity of this compound derivatives is profoundly influenced by the position, stereochemistry, and electronic nature of various substituents.
Substituent Position: The location of substituents on the benzyl ring is a critical determinant of activity and selectivity. In a study of pyridazinobenzylpiperidine derivatives as monoamine oxidase B (MAO-B) inhibitors, substitution at the 3-position of the phenyl ring was found to be most favorable. mdpi.com Compound S5 , with a chlorine atom at the 3-position, was the most potent MAO-B inhibitor in the series (IC₅₀ = 0.203 µM). The order of inhibitory potency for substituents at the 3-position was found to be -Cl > -OCH₃ > -F > -CN > -CH₃ > -Br. In contrast, substitutions at the 2- and 4-positions generally resulted in lower MAO-B inhibition. mdpi.com Similarly, for quinoline (B57606) derivatives targeting cholinesterases, the inhibitory potency against AChE followed the order: meta ≥ ortho > para on the 4-N-phenyl ring. arabjchem.org
Stereochemistry: The stereochemistry at the C2 position of the piperidine ring is fundamental to biological activity. While many studies focus on the N-benzylpiperidine scaffold found in drugs like Donepezil, research on derivatives where the benzyl group is at the C2 position highlights the importance of this chiral center. For instance, the absolute stereochemistry of related natural products like MyxA has been assigned as (R)-configuration at the relevant chiral carbon. nih.gov The precise orientation of the benzyl group relative to the piperidine ring, dictated by the (R)- or (S)-configuration, is crucial for optimal interaction with the binding site. nih.gov
Electronic Properties: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly affect binding affinity. For MAO-B inhibitors, the presence of an electron-withdrawing group like chlorine at the 3-position (in compound S5 ) led to the highest potency, suggesting that electronic factors play a key role in the interaction with the enzyme. mdpi.com In another series of MAO inhibitors, the introduction of a methoxy (B1213986) group (electron-donating) on a benzodioxazole (B13963649) ring was found to increase MAO inhibitory activity. acs.org These findings indicate that the optimal electronic properties are highly target-dependent.
The following table illustrates the impact of substituent position on MAO-B inhibition.
| Compound | Substituent on Phenyl Ring | IC₅₀ for MAO-B (µM) | Selectivity Index (MAO-A/MAO-B) |
| S5 | 3-Cl | 0.203 | 19.04 |
| S16 | 2-CN | 0.979 | - |
| Other 2- and 4-substituted | Various | Low Inhibition | - |
| Di- or multi-substituted | Various | Low Inhibition | - |
This table is interactive. You can sort and filter the data.
Kinetic Studies of Enzyme Inhibition for Mechanistic Elucidation
Kinetic studies are essential for elucidating the mechanism by which this compound derivatives inhibit their target enzymes. These studies determine whether the inhibition is reversible or irreversible, and whether it is competitive, non-competitive, uncompetitive, or mixed-type.
For example, kinetic analysis of the most potent pyridazinobenzylpiperidine derivatives, S5 and S16 , as MAO-B inhibitors was performed using Lineweaver-Burk plots. mdpi.com The results indicated a competitive and reversible mode of inhibition for both compounds, with Kᵢ values of 0.155 µM for S5 and 0.721 µM for S16. mdpi.com Competitive inhibition suggests that these molecules bind to the active site of the enzyme, directly competing with the natural substrate.
Similarly, kinetic studies of benzylpiperidine-derived hydrazones revealed different inhibition mechanisms depending on the target. Compound 4 was found to be a competitive and reversible inhibitor of MAO-B, while compounds 21 and 17 showed a mixed-type of inhibition for AChE and butyrylcholinesterase (BuChE), respectively. researchgate.net A mixed-type inhibition mechanism was also observed for compound 44 , a benzylpiperidine-linked diarylthiazole, against AChE. acs.org This type of inhibition implies that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at a site distinct from the active site. mdpi.com
In the case of MAGL inhibitors, kinetic studies for compound 13 indicated a competitive behavior with a measured Kᵢ value of 1.42 nM, highlighting its high potency and specific interaction with the enzyme's active site. acs.org These mechanistic insights are invaluable for the rational design of new, more effective inhibitors based on the this compound scaffold.
Advanced Computational Chemistry and Molecular Modeling in R 2 Benzylpiperidine Research
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein target. For (R)-2-benzylpiperidine derivatives, docking simulations have been instrumental in identifying key intermolecular interactions that govern their biological activity.
Research has shown that derivatives of benzylpiperidine are investigated as potential multi-target agents, for instance, for neurodegenerative diseases by targeting enzymes like monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE). researchgate.netresearchgate.net Molecular docking studies of benzylpiperidine-isatin hybrids and benzylpiperidine-derived hydrazones have highlighted that their binding is often stabilized by crucial interactions such as hydrogen bonds and π-π stacking within the active sites of these enzymes. researchgate.netresearchgate.net For example, in studies involving AChE, the N-benzylpiperidine moiety is often stabilized by aromatic pi-pi interactions with residues like histidine. plos.org
Similarly, docking studies have been applied to understand the interaction of benzylpiperidine-based compounds with other targets, including sigma-1 (S1R) and sigma-2 (S2R) receptors, monoamine transporters (DAT, NET, SERT), and monoacylglycerol lipase (B570770) (MAGL). nih.govnih.govunipi.it These simulations reveal that specific residues within the binding pockets of these proteins form critical contacts with the ligand. For instance, studies on S1R agonists identified interactions with key amino acid residues, and docking of 4-benzylpiperidine (B145979) carboxamides into monoamine transporters helped to elucidate the structural basis for their inhibitory activity. nih.govnih.gov In the context of MAGL inhibitors, docking was used to rationalize the interaction of a benzylpiperidine series within the enzyme's binding site. unipi.it
The following table summarizes findings from various molecular docking studies on benzylpiperidine derivatives.
| Target Protein(s) | Ligand Class | Key Predicted Interactions | Reference(s) |
| Monoamine Oxidase A/B (MAO-A/B), Acetylcholinesterase (AChE) | Benzylpiperidine-isatin hybrids | π-π stacking, Hydrogen bonding | researchgate.netresearchgate.netnih.gov |
| Sigma-1 Receptor (S1R) | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Interaction with crucial amino acid residues in the binding pocket | nih.gov |
| SARS-CoV-2 Proteins | 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | π-π stacking, C-H···N and C-H···C intermolecular hydrogen bonds | nih.gov |
| Monoamine Transporters (DAT, SERT, NET) | 4-benzylpiperidine carboxamides | Interactions with hydrophobic residues (e.g., Phenylalanine, Valine, Tyrosine) in TM1, TM3, and TM6 | nih.gov |
| Sigma-1/2 Receptors | Polyfunctionalized pyridines with N-Bn-piperidine motif | π-anion interactions with Glu172, π-cation interactions with Tyr103 | mdpi.com |
| Monoacylglycerol Lipase (MAGL) | Benzylpiperidine derivatives | Interactions within the MAGL active site (PDB: 5ZUN) | unipi.it |
Molecular Dynamics Simulations for Conformational Stability and Binding Mode Analysis
While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. bris.ac.uk MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and the stability of binding modes. bris.ac.ukmdpi.com
For benzylpiperidine derivatives, MD simulations have been employed to validate docking poses and analyze the stability of the ligand-protein complex. Studies on benzylpiperidine–isatin hybrids targeting MAO and AChE used MD simulations to confirm that the lead compounds could maintain a stable and consistent binding mode within the respective protein active sites. researchgate.netresearchgate.netnih.gov These simulations help to understand the dynamic behavior of the ligand in the binding pocket and confirm the persistence of key interactions identified through docking. nih.gov
In research on sigma-1 receptor agonists, MD simulations were used to enrich the understanding gained from docking, revealing the specific amino acid residues that are crucial for maintaining a stable interaction with the benzylpiperidine-based ligand over the simulation period. nih.gov Such analyses are critical for confirming that the predicted binding mode is not a transient state but a thermodynamically favorable and stable conformation. The stability is often evaluated by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. acs.org
| Studied System | Simulation Goal | Key Findings | Reference(s) |
| Benzylpiperidine-isatin hybrids with MAO/AChE | Assess binding stability | The ligand demonstrates strong and consistent binding to the target proteins. | researchgate.netnih.gov |
| Sigma-1 Receptor agonist complex | Identify crucial interaction residues | Revealed the specific amino acids that form stable interactions with the ligand over time. | nih.gov |
| FKBP12-rapamycin-FRAP complex | Analyze molecular glue mechanism | MD simulations showed stable hydrogen bonding interactions and low binding free energies for key interactions. | acs.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical (QC) calculations are used to investigate the electronic properties of molecules, providing a fundamental understanding of their structure, stability, and reactivity. Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular descriptors. nih.govresearchgate.net
For piperidine (B6355638) derivatives, QC methods have been used to analyze structural features and thermodynamic stability. ekb.eg Calculations of parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. nih.govekb.egresearchgate.net The HOMO-LUMO energy gap (ΔE) is an indicator of the chemical stability and reactivity of a molecule; a larger gap suggests higher stability. ekb.egresearchgate.net
In a study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, DFT was used to optimize the molecular geometry and the calculated HOMO-LUMO energies indicated the compound's stability and reactivity. nih.gov Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule and highlight regions prone to electrophilic or nucleophilic attack. nih.gov Other calculated parameters, including dipole moment, electronegativity, global hardness, and the fraction of electrons transferred, provide a comprehensive profile of the molecule's electronic character, which can be correlated with its biological activity. researchgate.net
| Calculated Parameter | Significance | Application to this compound Research | Reference(s) |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical stability and reactivity | A larger gap implies higher stability. Used to predict the reactivity of piperidine derivatives. | nih.govekb.egresearchgate.net |
| Dipole Moment (µ) | Measures polarity | Predicts solubility in polar solvents, which is relevant for formulation possibilities. | ekb.eg |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution | Identifies sites for electrophilic and nucleophilic attack, aiding in understanding intermolecular interactions. | nih.gov |
| Mulliken Charges | Describes atomic charge distribution | Helps in understanding the nucleophilic and electrophilic centers of the molecule. | nih.govekb.eg |
| Electronegativity (χ), Hardness (η), Softness (σ) | Describe reactivity | These global reactivity descriptors help in correlating molecular structure with biological activity. | researchgate.net |
In Silico Approaches for Ligand-Protein Stabilization and Conformational Alignment
The biological function of this compound and its analogues is intrinsically linked to their three-dimensional shape and how they fit within a protein's binding site. In silico approaches are vital for studying the factors that stabilize specific ligand conformations and how these conformations align to maximize favorable interactions with a target.
Conformational analysis of piperidine derivatives has revealed important structural preferences. For N-acylpiperidines with a substituent at the 2-position, quantum mechanical calculations have shown a preference for the substituent to be in the axial orientation rather than the equatorial one. acs.org This preference is attributed to pseudoallylic strain arising from the partial double-bond character of the amide C-N bond. acs.org An axial substituent enhances the molecule's three-dimensionality, providing a unique "exit vector" that can be exploited to explore deeper regions of a protein's binding pocket. acs.org
Emerging Research Avenues and Future Directions for R 2 Benzylpiperidine Chemistry
Development of Novel Synthetic Methodologies
The synthesis of piperidine (B6355638) derivatives has evolved significantly, moving towards more efficient, scalable, and environmentally benign methods. researchgate.netajchem-a.com Recent advancements focus on overcoming the limitations of traditional multi-step processes, which often require harsh conditions and expensive catalysts. nih.gov
A promising new approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net This two-step method simplifies the construction of complex piperidines by selectively functionalizing the piperidine ring, thus avoiding the need for protective groups and costly precious metal catalysts like palladium. news-medical.net This modular strategy has the potential to dramatically streamline the synthesis of high-value piperidines used in various pharmaceuticals, reducing processes that traditionally took 7-17 steps down to just 2-5 steps. news-medical.net
Another area of development is the use of heterogeneous catalysts. For instance, a novel cobalt catalyst based on titanium nanoparticles and melamine (B1676169) has been shown to facilitate the acid-free hydrogenation of pyridine (B92270) derivatives to piperidines in water, offering a greener alternative. mdpi.com Similarly, rhodium and palladium catalysts have been effectively used for pyridine hydrogenation, with strategies developed to access all-cis-(multi)fluorinated piperidines. nih.gov
Catalytic hydrodechlorination–hydrogenation is another innovative one-pot transformation developed for converting 4-acylpyridines into 4-benzylpiperidine (B145979) hydrochlorides in nearly quantitative yields. researchgate.net Furthermore, methods involving the addition of substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde followed by a one-pot deoxygenation and heteroaromatic ring saturation in the presence of a palladium catalyst have been developed for synthesizing 3-(substituted benzyl)piperidines. researchgate.net
Interactive Table: Comparison of Synthetic Methodologies for Piperidines
| Methodology | Key Features | Advantages | Potential Impact | Reference |
| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Two-step, modular approach; avoids protecting groups and precious metals. | Increased efficiency, cost-effective, environmentally friendly. | Accelerate drug discovery by unlocking new molecular spaces. | news-medical.net |
| Heterogeneous Catalysis (e.g., Co/TiO2-melamine) | Acid-free hydrogenation in water. | Green chemistry, high yields and selectivity. | Sustainable pharmaceutical manufacturing. | mdpi.com |
| Catalytic Hydrodechlorination–Hydrogenation | One-pot transformation of 4-acylpyridines. | High, near-quantitative yields of crystalline products. | Simplified and efficient synthesis of 4-benzylpiperidines. | researchgate.net |
| Organometallic Addition & One-Pot Saturation | Addition of Grignard reagents followed by deoxygenation/saturation. | Convenient synthesis of 3-(substituted benzyl)piperidines. | Access to diverse substituted piperidine scaffolds. | researchgate.net |
Expanding the Scope of Chiral Building Block Applications
(R)-2-Benzylpiperidine and other chiral piperidines are invaluable building blocks in medicinal chemistry. thieme-connect.comresearchgate.net Their incorporation into small molecules can significantly modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.comresearchgate.net
The N-benzylpiperidine (N-BP) motif is particularly prevalent in drug discovery due to its structural flexibility and three-dimensional nature. researchgate.net It can engage in crucial cation-π interactions with target proteins and allows for the optimization of stereochemistry to improve potency and reduce toxicity. researchgate.net The synthesis of various N-benzylpiperidine derivatives has been a key strategy in developing inhibitors for a range of biological targets. sigmaaldrich.com
For example, the (R)-2-methylpyrrolidinyl fragment, a related chiral amine, has been a common structural motif in recently reported HIV-1 reverse transcriptase inhibitors and potent histamine (B1213489) H3 receptor antagonists. sigmaaldrich.com This highlights the general principle that chiral heterocyclic building blocks are fundamental to creating novel therapeutics. The development of stereodivergent synthetic routes allows for the creation of all possible stereoisomers of a target molecule, which is crucial for evaluating the biological activities of each isomer. portico.org
The application of this compound as a chiral building block extends to the synthesis of DNA-encoded libraries (DELs). acs.org The increasing demand for molecules with a higher proportion of C(sp3)-hybridized centers in these libraries makes chiral fragments like this compound highly valuable. Photoredox-mediated cross-coupling reactions are being developed to incorporate such building blocks into DELs, providing crucial branching points for further diversification without the need for protecting groups. acs.org
Discovery of New Pharmacological Targets and Mechanisms
Research into derivatives of this compound is uncovering novel pharmacological targets and mechanisms of action. While 2-benzylpiperidine (B184556) itself is a relatively weak monoamine reuptake inhibitor compared to methylphenidate, its derivatives show significantly enhanced potency. wikipedia.org
A notable area of recent research is the development of benzylpiperidine-based inhibitors of monoacylglycerol lipase (B570770) (MAGL). MAGL is an enzyme that metabolizes the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and is implicated in neurodegenerative diseases, inflammation, and cancer. researchgate.netunisi.itacs.org A new class of reversible and selective benzylpiperidine-based MAGL inhibitors has been synthesized. researchgate.netunisi.it One such derivative, compound 13 , not only showed potent MAGL inhibition but also exhibited antiproliferative activity and induced apoptosis in pancreatic cancer cell cultures, suggesting a potential therapeutic role for this class of compounds in oncology. researchgate.netunisi.it
Furthermore, the N-benzylpiperidine scaffold is a core component of donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. mdpi.comuj.edu.pl Researchers are actively developing novel donepezil-based hybrids that target multiple pathways in Alzheimer's disease. mdpi.com These multi-target-directed ligands (MTDLs) aim to inhibit not only AChE but also other key targets like β-secretase (BACE-1) and histone deacetylases (HDACs). mdpi.com For instance, a series of N-benzylpiperidine analogs have been synthesized as dual inhibitors of AChE and BACE-1. mdpi.com Another study reported N-benzyl piperidine derivatives with dual inhibitory activity against HDAC and AChE. mdpi.com
Derivatives of 2-benzylpiperidine, such as the cathinone-like α-keto-2-benzylpiperidine and its analogs, have been found to be much more potent dopamine (B1211576) reuptake inhibitors. wikipedia.org This indicates that the 2-benzylpiperidine scaffold can be systematically modified to tune its activity and selectivity for various monoamine transporters.
Interactive Table: Pharmacological Targets of this compound Derivatives
| Target | Therapeutic Area | Example Derivative Class | Key Findings | Reference |
| Monoacylglycerol Lipase (MAGL) | Oncology, Neuroinflammation | Reversible Benzylpiperidine-based Inhibitors | Potent and selective inhibition; antiproliferative activity in pancreatic cancer cells. | researchgate.netunisi.itacs.org |
| Acetylcholinesterase (AChE) / BACE-1 | Alzheimer's Disease | N-benzylpiperidine Hybrids | Dual inhibition of key enzymes in Alzheimer's pathology. | mdpi.com |
| Acetylcholinesterase (AChE) / HDAC | Alzheimer's Disease | N-benzyl piperidine Derivatives | Dual inhibition of HDAC and AChE, offering a multi-target approach. | mdpi.com |
| Dopamine Transporter (DAT) | CNS Disorders | α-keto-2-benzylpiperidine analogs | Significantly more potent dopamine reuptake inhibition compared to the parent compound. | wikipedia.org |
Integration of Artificial Intelligence and Machine Learning in Research Workflows
In the context of piperidine derivatives, in silico methods are being used to predict the biological activity spectra and potential targets of new compounds. clinmedkaz.org This allows researchers to prioritize which compounds to synthesize and test, saving significant time and resources. clinmedkaz.org ML models can be trained on existing data to predict the properties of virtual molecules, including their efficacy and potential toxicity. scielo.br
The application of AI extends to identifying hit and lead compounds from large chemical spaces and predicting their interactions with biological targets. scielo.br For complex scaffolds like piperidines, AI can help explore new molecular spaces that were previously inaccessible or too costly to investigate, ultimately leading to faster and more efficient development of new therapies. news-medical.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
